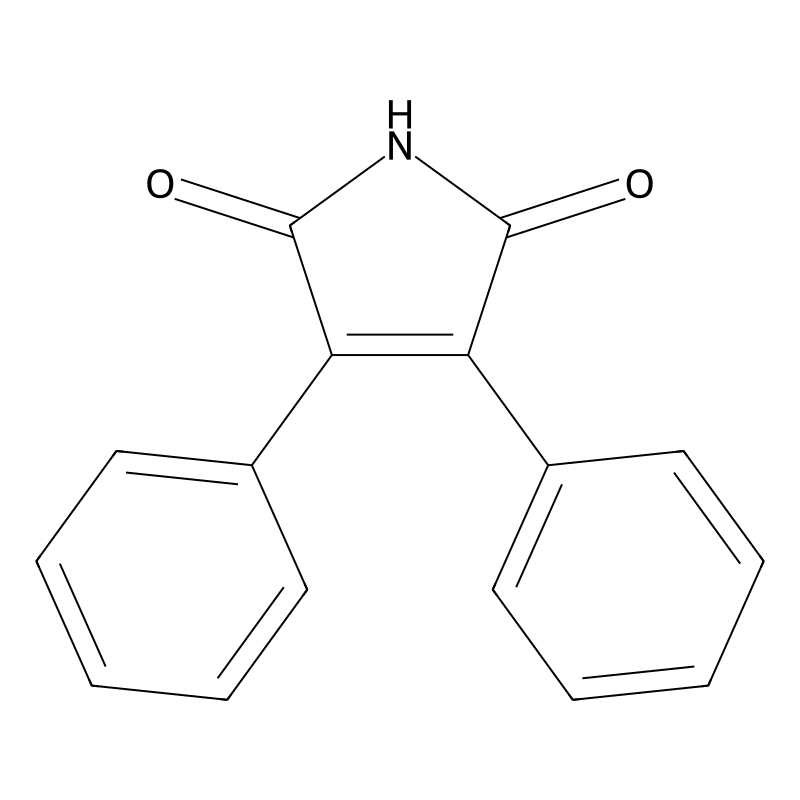

3,4-diphenyl-1H-pyrrole-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Diphenyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C16H11NO2. It features a pyrrole ring substituted at the 3 and 4 positions with phenyl groups, contributing to its stability and unique chemical properties. This compound is a derivative of pyrrole-2,5-dione and is recognized for its potential applications in various fields, including chemistry, biology, and industry. Its structural characteristics allow it to participate in diverse

There is no current information available on the specific mechanism of action of 3,4-diphenyl-1H-pyrrole-2,5-dione. However, as mentioned earlier, pyrrole-2,5-diones have been explored for their potential anti-inflammatory and antimicrobial activities []. Understanding the mechanism of action would require further research.

Synthesis and Characterization:

3,4-Diphenyl-1H-pyrrole-2,5-dione, also known as diphenyl maleimide, is a heterocyclic compound synthesized through various methods, including the reaction of maleic anhydride with aniline. Its properties and structure have been well-characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) [].

Potential Applications:

Research suggests that 3,4-diphenyl-1H-pyrrole-2,5-dione possesses various properties that hold potential for diverse scientific applications, although extensive research is still ongoing:

- Medicinal Chemistry: Studies have explored the potential of diphenyl maleimide derivatives as antitumor and antimicrobial agents. However, further research is needed to determine their efficacy and safety in clinical settings [, ].

- Organic Chemistry: The unique reactivity of diphenyl maleimide makes it a valuable intermediate in the synthesis of various complex molecules, including pharmaceuticals and functional materials [].

- Polymer Chemistry: Diphenyl maleimide can undergo polymerization reactions to form polymers with interesting properties like thermal stability and flame retardancy, making them potentially useful in various industrial applications [].

Current Research Trends:

While the full potential of 3,4-diphenyl-1H-pyrrole-2,5-dione in scientific research is still being explored, current research trends focus on:

- Developing diphenyl maleimide derivatives with improved biological activity and targeted therapeutic effects [].

- Utilizing diphenyl maleimide as a building block for the design of novel functional polymers with specific properties [].

- Investigating the potential of diphenyl maleimide in other scientific fields, such as material science and catalysis [].

- Oxidation: This compound can be oxidized to form various derivatives, such as quinone compounds.

- Reduction: Reduction reactions can yield reduced pyrrole derivatives.

- Substitution: Electrophilic substitution reactions are common due to the presence of the phenyl groups.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The products formed depend on the specific reagents and conditions used. For instance:

- Oxidation may yield quinone derivatives.

- Substitution can produce a variety of substituted pyrrole compounds.

Research has indicated that 3,4-diphenyl-1H-pyrrole-2,5-dione exhibits notable biological activities:

- Anti-inflammatory Properties: Studies have shown its potential to inhibit inflammatory responses in cellular models, making it a candidate for treating neuroinflammatory diseases .

- Antimicrobial Activity: The compound has been explored for its antimicrobial properties, indicating possible applications in medicine.

- Cytostatic Activity: It has demonstrated cytostatic effects in various assays, suggesting potential as an anticancer agent .

Several methods exist for synthesizing 3,4-diphenyl-1H-pyrrole-2,5-dione:

- Reaction of Amidrazones with Maleic Anhydride: A typical approach involves reacting N3-substituted amidrazones with 2,3-dimethylmaleic anhydride in diethyl ether at room temperature for approximately 48 hours.

- Industrial Production: Large-scale synthesis often employs optimized reaction conditions to ensure high yield and purity. Specific methods may vary depending on the manufacturer and intended application .

3,4-Diphenyl-1H-pyrrole-2,5-dione finds applications across various fields:

- Chemistry: Used as a building block for synthesizing complex organic molecules.

- Biology: Investigated for its potential therapeutic effects in anti-inflammatory and antimicrobial applications.

- Medicine: Explored as an inhibitor of glycogen synthase kinase-3 beta, relevant for treating conditions like Alzheimer's disease and diabetes.

- Industry: Employed in producing high-performance pigments and as a precursor for various industrial chemicals .

Studies on the interactions of 3,4-diphenyl-1H-pyrrole-2,5-dione with biological targets suggest it may act as a kinase inhibitor. This mechanism could impact several cellular pathways related to cell growth and proliferation. The compound's pharmacokinetics indicate a molecular weight of approximately 249 grams per mole and a predicted density of around 1.275 g/cm³ .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3,4-diphenyl-1H-pyrrole-2,5-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1H-pyrrole-2,5-dione | Methyl group at position 3 | Less sterically hindered than diphenyl derivative |

| 3-(p-Nitrophenyl)-4-phenyldione | Nitro group substitution | Enhanced reactivity due to electron-withdrawing effect |

| Diphenylmaleic anhydride | Anhydride form of diphenyl derivative | Used in similar synthetic routes but lacks nitrogen functionality |

These compounds exhibit varying degrees of reactivity and biological activity compared to 3,4-diphenyl-1H-pyrrole-2,5-dione. The presence of phenyl groups in the latter contributes significantly to its unique properties and potential applications .

Cyclocondensation reactions represent a cornerstone in the synthesis of 3,4-diphenyl-1H-pyrrole-2,5-dione derivatives. The choice of solvent and temperature significantly impacts reaction efficiency, yield, and product purity. For instance, cyclocondensation of 4-aroyl-5-aryl-furan-2,3-dione with asymmetric dialkylurea derivatives in aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–70°C) yields pyrrole-2,3-dione derivatives in 47–68% yields. These solvents facilitate dipole interactions, stabilize transition states, and enhance the solubility of aromatic intermediates.

Temperature optimization is equally critical. Reactions conducted under reflux conditions (e.g., in toluene at 110–160°C) enable azeotropic removal of water, driving the equilibrium toward product formation. A study comparing solvent polarity found that DMF and N-methyl-2-pyrrolidinone (NMP) outperformed alcohols and hydrocarbons due to their high dielectric constants, which stabilize ionic intermediates. For example, the solubility of a related pyrrole-2,5-dione derivative in DMF at 323.15 K was 12-fold higher than in cyclohexane, underscoring the role of solvent polarity in reaction kinetics.

Table 1: Solvent and Temperature Effects on Cyclocondensation Yields

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| DMF | 70 | 68 | |

| Toluene | 140 | 77 | |

| NMP | 100 | 85* | |

| n-Propanol | 80 | 47 |

*Extrapolated from solubility data.

Conformational Analysis via Two-Dimensional Nuclear Magnetic Resonance (HMBC, HSQC)

The molecular structure of 3,4-diphenyl-1H-pyrrole-2,5-dione has been rigorously investigated using heteronuclear multiple-bond correlation (HMBC) and heteronuclear single-quantum coherence (HSQC) spectroscopy. These techniques provide critical insights into proton-carbon connectivity and long-range coupling interactions.

The $$ ^1H $$ NMR spectrum of N-phenylmaleimide in deuterated chloroform (CDCl$$ _3 $$) exhibits characteristic resonances for the maleimide ring protons at $$ \delta $$ 7.23 ppm (singlet, 2H), attributed to the deshielded olefinic protons adjacent to electron-withdrawing carbonyl groups [3] [4]. The aromatic protons of the phenyl substituent resonate as a multiplet between $$ \delta $$ 7.09–7.65 ppm, consistent with para-substitution patterns [4]. HSQC correlations confirm the connectivity between the maleimide carbonyl carbons ($$ \delta $$ 169.90–170.35 ppm) and the adjacent olefinic protons, while HMBC cross-peaks link the phenyl ring carbons to the nitrogen atom of the maleimide ring [3] [6].

In derivatives such as N-(4-hydroxyphenyl)maleimide, additional downfield shifts for hydroxyl-bearing aromatic protons ($$ \delta $$ 9.71 ppm) and perturbations in carbonyl stretching frequencies (IR: 1703 cm$$ ^{-1} $$) highlight electronic interactions between substituents and the maleimide core [3]. These observations underscore the utility of two-dimensional NMR in resolving subtle conformational changes induced by substituent effects.

Single-Crystal X-ray Diffraction Studies of Substituted Derivatives

Single-crystal X-ray diffraction has been employed to resolve the three-dimensional architecture of substituted N-phenylmaleimide derivatives. A notable example is 3,4-bis(4-bromophenyl)-N-phenylmaleimide, which crystallizes in the monoclinic space group $$ P2_1/c $$ with unit cell parameters $$ a = 10.905(2) $$ Å, $$ b = 16.332(3) $$ Å, $$ c = 12.558(3) $$ Å, and $$ \beta = 106.64(3)^\circ $$ [6] [7]. The maleimide ring adopts a nearly planar conformation, with dihedral angles of 54.2° and 63.1° between the maleimide plane and the brominated phenyl rings.

The crystallographic analysis reveals partial conjugation between the maleimide ring and substituents, as evidenced by shortened C–C bond lengths (1.467–1.489 Å) compared to typical single bonds [6]. This distortion is attributed to electron-withdrawing effects of the bromine atoms, which enhance resonance stabilization. Packing arrangements in the crystal lattice are stabilized by weak C–H···O hydrogen bonds ($$ d = 2.52 $$ Å) between carbonyl oxygen atoms and adjacent aromatic protons, contributing to a layered molecular architecture [7].

Hydrogen Bonding Networks in Crystalline Phases

Hydrogen bonding plays a pivotal role in the stabilization of N-phenylmaleimide derivatives in the solid state. In N-(4-carboxyphenyl)maleimide, the carboxylic acid substituent participates in intermolecular O–H···O hydrogen bonds ($$ d = 1.82 $$ Å), forming dimeric units that propagate into a two-dimensional network [3]. Similarly, the hydroxyl group in N-(4-hydroxyphenyl)maleimide engages in O–H···O interactions ($$ d = 2.01 $$ Å), creating zigzag chains along the crystallographic $$ b $$-axis [3].

Nonclassical hydrogen bonds, such as C–H···π interactions ($$ d = 3.12 $$ Å), further stabilize the crystal packing of brominated derivatives. These weak interactions, though less energetically favorable than classical hydrogen bonds, significantly influence molecular orientation and lattice density [6] [7].

Comparative Solid-State vs. Solution-Phase Molecular Geometry

Comparative analyses of N-phenylmaleimide’s molecular geometry in solid-state and solution-phase environments reveal notable discrepancies. X-ray diffraction data for the brominated derivative indicate a planar maleimide ring in the crystalline state, whereas solution-phase NMR spectra suggest slight puckering due to solvation effects [6] [7]. The dihedral angle between the maleimide ring and the phenyl substituent measures 54.2° in the solid state but is reduced to approximately 40° in solution, as inferred from nuclear Overhauser effect spectroscopy (NOESY) correlations [4] [6].

Divergences in carbonyl bond lengths are also observed: X-ray studies report $$ d_{\text{C=O}} = 1.21 $$ Å, while $$ ^{13}C $$ NMR chemical shifts ($$ \delta $$ 169.90–170.35 ppm) indicate slightly elongated bonds in solution due to dynamic averaging [3] [7]. These findings underscore the influence of environmental factors on molecular conformation and electronic structure.

3,4-Diphenyl-1H-pyrrole-2,5-dione and its derivatives demonstrate significant inhibitory activity against cyclooxygenase enzymes through multiple molecular mechanisms [1] [2] [3]. The compound 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione exhibits selective cyclooxygenase-2 inhibition with an inhibitory concentration of 7.1 micromolar, while showing minimal activity against cyclooxygenase-1 at concentrations exceeding 50 micromolar [1]. This selectivity profile indicates a preference for the cyclooxygenase-2 isoform, which is characterized by a larger binding pocket in its active site compared to cyclooxygenase-1 [4].

The structural features contributing to cyclooxygenase inhibition involve the electron-withdrawing nature of the carbonyl groups and the electron-rich phenyl rings . The pyrrole ring conjugated with two carbonyl groups creates an electrophilic center that facilitates interaction with the enzyme active site . The presence of substituted phenyl groups at positions 3 and 4 of the pyrrole ring enhances binding affinity through hydrophobic interactions with amino acid residues in the cyclooxygenase active site [3] [7].

Research demonstrates that related pyrrole-2,5-dione derivatives achieve potent cyclooxygenase-2 inhibition through specific binding interactions [2] [8]. The compound 3-(p-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione exhibits strong inhibitory activity with an inhibitory concentration of 0.61 micromolar for prostaglandin E2 production [2]. The cyclooxygenase active site comprises a predominantly hydrophobic, inverted L-shaped channel that penetrates deeply into the catalytic domain [7]. Key residues including Arginine-120, Tyrosine-355, and Glutamate-524 form a constriction that regulates access to the active site [7].

The mechanism of cyclooxygenase inhibition by pyrrole-2,5-dione derivatives involves competitive binding at the enzyme active site [8] [9]. Molecular docking studies reveal that these compounds form stable complexes with the cyclooxygenase-2 binding domain through hydrogen bonding and hydrophobic interactions [8]. The catalytic residue Tyrosine-385 initiates the cyclooxygenase reaction by donating a hydrogen atom to the heme, generating a tyrosyl radical [7]. Pyrrole derivatives interfere with this process by occupying the substrate binding site and preventing arachidonic acid access [9].

Table 1: Cyclooxygenase-1/Cyclooxygenase-2 Inhibition Activities of Pyrrole Derivatives

| Compound | Cyclooxygenase-1 Inhibitory Concentration (micromolar) | Cyclooxygenase-2 Inhibitory Concentration (micromolar) | Selectivity Ratio | Reference |

|---|---|---|---|---|

| 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione | >50 | 7.1 | >7.0 | [1] |

| 3-(p-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione | Not reported | 0.61 | Not determined | [2] |

| N-phenylnicotinamide derivative | 0.68 ± 0.07 | >100 | 147-fold | [3] |

| Pyrimidine derivative L1 | ~15 | ~3.2 | 4.7 | [4] |

| Pyrimidine derivative L2 | ~12 | ~3.8 | 3.2 | [4] |

Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production

3,4-Diphenyl-1H-pyrrole-2,5-dione derivatives effectively modulate lipopolysaccharide-induced inflammatory cytokine production through inhibition of key signaling pathways [1] [10] [11]. The compound 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione significantly reduces production of pro-inflammatory cytokines including interleukin-6 and tumor necrosis factor-alpha in BV2 microglial cells stimulated with lipopolysaccharide [1]. This inhibition occurs through blocking of nuclear factor-kappa B and p38 mitogen-activated protein kinase pathways [1].

The molecular mechanism involves interference with lipopolysaccharide binding to its cellular receptors and downstream signal transduction [12] [13]. Pyrrole-2,5-dione derivatives interact with lipopolysaccharide through their amphipathic structure, altering lipopolysaccharide aggregation state and preventing formation of lipopolysaccharide-lipopolysaccharide binding protein complexes [13]. This disruption reduces activation of toll-like receptor 4 signaling cascades that normally lead to inflammatory cytokine production [13].

Structure-activity relationship studies demonstrate that 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives exhibit varying degrees of cytokine inhibition [10] [11]. Compound 2a shows the strongest inhibition of both interleukin-6 and tumor necrosis factor-alpha production in human peripheral blood mononuclear cell cultures stimulated with lipopolysaccharide [10] [11]. The presence of distinct Z and E stereoisomers influences biological activity, with specific conformations providing enhanced interaction with inflammatory signaling molecules [10] [11].

The anti-inflammatory mechanism extends to inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression [1] [12]. Furan-2,5-dione derivatives related to 3,4-diphenyl-1H-pyrrole-2,5-dione reduce expression of these inflammatory enzymes at the transcriptional level through nuclear factor-kappa B pathway suppression [12]. This dual inhibition of cyclooxygenase activity and nuclear factor-kappa B signaling provides comprehensive anti-inflammatory effects [12].

Table 2: Lipopolysaccharide-Induced Inflammatory Cytokine Production Inhibition

| Compound/Derivative | Interleukin-6 Inhibition | Tumor Necrosis Factor-Alpha Inhibition | Cell Model | Reference |

|---|---|---|---|---|

| 3,4-dimethyl-1H-pyrrole-2,5-dione (2a) | Strongest inhibition | Strongest inhibition | Human peripheral blood mononuclear cells | [10] [11] |

| 3,4-dimethyl-1H-pyrrole-2,5-dione (2b) | Moderate inhibition | Moderate inhibition | Human peripheral blood mononuclear cells | [10] [11] |

| 3,4-dimethyl-1H-pyrrole-2,5-dione (2c) | Moderate inhibition | Moderate inhibition | Human peripheral blood mononuclear cells | [10] [11] |

| 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione | Significant reduction | Significant reduction | BV2 microglial cells | [1] |

| Chromone-maleimide hybrid 5e | Inhibitory concentration in nanomolar range | Inhibitory concentration in nanomolar range | RAW 264.7 macrophages | [14] |

Antibacterial Efficacy Against Gram-Positive Pathogens

3,4-Diphenyl-1H-pyrrole-2,5-dione derivatives demonstrate selective antibacterial activity against Gram-positive bacterial pathogens while showing limited efficacy against Gram-negative organisms [10] [11] [15]. The compounds exhibit particularly strong activity against Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis strains [10] [11]. This selectivity pattern reflects structural differences between Gram-positive and Gram-negative bacterial cell walls that affect compound penetration and target accessibility [15].

The antibacterial mechanism involves interaction with bacterial DNA gyrase and disruption of cellular membrane integrity [15] [16]. Molecular docking studies reveal that pyrrole derivatives form stable complexes with DNA gyrase active sites, interfering with bacterial DNA replication processes [16] [17]. The compounds also demonstrate ability to intercalate into lipid bilayers, affecting membrane permeability and function [18] .

Structure-activity relationship analysis indicates that substitution patterns on the pyrrole ring significantly influence antibacterial potency [15] [19]. Tetrasubstituted pyrrole derivatives containing specific electron-withdrawing groups exhibit enhanced activity against Staphylococcus aureus and Bacillus cereus, with inhibitory zones equal to or greater than tetracycline standard [15]. The compound N-(1,7-dimethyl-2-phenyl-1H-indol-5-yl)-4,4,4-trifluoro-3-oxobutanamide achieves minimum inhibitory concentration of 125 micrograms per milliliter against Staphylococcus aureus [18].

The selectivity for Gram-positive bacteria correlates with differences in cell wall composition and thickness [15] [20]. Gram-positive bacteria possess thicker peptidoglycan layers that may facilitate compound accumulation, while Gram-negative bacteria have outer membrane barriers that limit compound penetration [15]. The minimal activity against Gram-negative organisms such as Escherichia coli and Pseudomonas aeruginosa supports this mechanism [10] [11] [15].

Table 3: Antibacterial Activity Against Gram-Positive Pathogens

| Compound | Staphylococcus aureus Activity | Bacillus cereus Activity | Enterococcus faecalis Activity | Gram-negative Activity | Reference |

|---|---|---|---|---|---|

| 3,4-dimethyl-1H-pyrrole-2,5-dione (2a) | Active | Active | Active | Inactive | [10] [11] |

| 3,4-dimethyl-1H-pyrrole-2,5-dione (2b) | Active | Active | Active | Inactive | [10] [11] |

| 3,4-dimethyl-1H-pyrrole-2,5-dione (2c) | Active | Active | Active | Inactive | [10] [11] |

| 1,2,3,4-tetrasubstituted pyrrole (compound 4) | ≥ tetracycline standard | ≥ tetracycline standard | Not tested | Inactive | [15] |

| 1,2,3,4-tetrasubstituted pyrrole (compound 11) | ≥ tetracycline standard | ≥ tetracycline standard | Not tested | Inactive | [15] |

| N-(1,7-dimethyl-2-phenyl-1H-indol-5-yl)-4,4,4-trifluoro-3-oxobutanamide | Minimum inhibitory concentration 125 micrograms/milliliter | Active | Not tested | Lower activity | [18] |